(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate
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Overview
Description
(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its specific stereochemistry, with the (S)-configuration indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of (S)-2-amino-1-(3-chlorophenyl)ethanol with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl and nitrobenzoate groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Known for its stimulant effects and used in combination with other compounds to mimic the effects of MDMA.
2,4-dichlorophenyl 3-nitrobenzoate: Another compound with similar structural features, used in various chemical applications.
Uniqueness
(S)-2-amino-1-(3-chlorophenyl)ethanol 4-nitrobenzoate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol;4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.C7H5NO4/c9-7-3-1-2-6(4-7)8(11)5-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,8,11H,5,10H2;1-4H,(H,9,10)/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBOSPLAUSDEEU-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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